molecular formula C7H7ClN2 B11920230 7-Chloro-1,5-dihydroimidazo[1,2-a]pyridine

7-Chloro-1,5-dihydroimidazo[1,2-a]pyridine

Cat. No.: B11920230
M. Wt: 154.60 g/mol
InChI Key: XMQMNULPUNCFQJ-UHFFFAOYSA-N
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Description

7-Chloro-1,5-dihydroimidazo[1,2-a]pyridine is a chemical building block based on the privileged imidazo[1,2-a]pyridine scaffold, a structure of high significance in medicinal chemistry and drug discovery. This fused bicyclic heterocycle is present in several marketed drugs and bioactive compounds, including the anxiolytic Alpidem, the insomnia drug Zolpidem, and the anti-tuberculosis clinical candidate Telacebec (Q203) . The core structure is recognized as a "drug prejudice" scaffold due to its wide range of applications . The primary research value of this chlorinated dihydro derivative lies in its potential as a versatile synthetic intermediate for constructing more complex molecules. The imidazo[1,2-a]pyridine core can be efficiently functionalized at multiple positions, particularly via C-H bond functionalization strategies at the C3 position, to introduce diverse pharmacophores and create libraries of compounds for biological screening . The electron-withdrawing chlorine substituent at the 7-position can influence the electronic properties of the ring system and potentially direct further chemical modifications. Compounds featuring the imidazo[1,2-a]pyridine structure have demonstrated potent activity against a range of biological targets. Research has identified derivatives as potent inhibitors of kinases such as the Platelet-Derived Growth Factor Receptor (PDGFRβ), which is a target in oncology for diseases like gastrointestinal stromal tumors (GIST) and gliomas . Furthermore, imidazo[1,2-a]pyridine-3-carboxamides are a prominent class of inhibitors targeting the QcrB subunit of the cytochrome bcc complex in Mycobacterium tuberculosis , a key pathway for the bacterium's energy generation, showing promise against multi-drug resistant (MDR) and extensively drug-resistant (XDR) strains . Additional research explores their use as anticancer agents, with some conjugates showing significant activity against lung cancer cell lines (e.g., A-549), and as antimicrobial agents . The specific biological profile and mechanism of action for this compound would be dependent on the specific functionalizations introduced during synthesis. This product is intended for research and development purposes in a controlled laboratory setting only. It is not for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H7ClN2

Molecular Weight

154.60 g/mol

IUPAC Name

7-chloro-1,5-dihydroimidazo[1,2-a]pyridine

InChI

InChI=1S/C7H7ClN2/c8-6-1-3-10-4-2-9-7(10)5-6/h1-2,4-5,9H,3H2

InChI Key

XMQMNULPUNCFQJ-UHFFFAOYSA-N

Canonical SMILES

C1C=C(C=C2N1C=CN2)Cl

Origin of Product

United States

Synthetic Methodologies for 7 Chloro 1,5 Dihydroimidazo 1,2 a Pyridine and Its Structural Analogues

Retrosynthetic Analysis of the Imidazo[1,2-a]pyridine (B132010) System

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials, which helps in planning a viable synthetic route. youtube.com

For the imidazo[1,2-a]pyridine scaffold, the most common retrosynthetic approach involves the disconnection of the five-membered imidazole (B134444) ring from the six-membered pyridine (B92270) ring. The two primary disconnections are typically made at the N1-C2 and C3-N4 bonds or the N1-C8a and C2-C3 bonds.

The most logical and widely employed strategy breaks the imidazole ring into a 2-aminopyridine (B139424) synthon and a two-carbon synthon. This disconnection simplifies the bicyclic structure into two readily accessible components. youtube.com Applying this to the specific target, 7-Chloro-1,5-dihydroimidazo[1,2-a]pyridine, the key disconnection occurs across the C-N bonds of the imidazole portion, leading back to a substituted 2-aminopyridine and a two-carbon electrophilic fragment.

Following the strategic disconnections, the key building blocks (synthons) and their real-world chemical equivalents (starting materials) can be identified.

Pyridine Component : The disconnection of the imidazo[1,2-a]pyridine system logically points to a 2-aminopyridine derivative as the foundational starting material. For the target molecule, the presence of the chlorine atom at the 7-position dictates the use of 2-amino-5-chloropyridine (B124133) . This is a common starting material used in various synthetic procedures, including multicomponent reactions to build the imidazo[1,2-a]pyridine core. nih.govbeilstein-journals.org

Two-Carbon Component : The remainder of the imidazole ring is typically formed from a two-carbon electrophile capable of reacting with both the exocyclic and endocyclic nitrogen atoms of the 2-aminopyridine. Common synthons for this purpose are α-haloketones or their equivalents. nih.gov For a dihydro derivative without substituents on the imidazole ring, a synthon equivalent to a 1,2-dihaloethane or a similar dielectrophile would be required, which upon cyclization would form the saturated portion of the ring.

A summary of the key synthons and their corresponding starting materials is presented below.

SynthonCorresponding Starting Material(s)
7-Chloro-2-aminopyridine cation2-Amino-5-chloropyridine
2-Carbon dielectrophileα-Haloketones (e.g., α-bromoacetophenone), α-haloaldehydes, 1,2-dihaloethanes

Direct Synthetic Routes to Imidazo[1,2-a]pyridines with Relevance to Chlorinated Dihydro Derivatives

Direct synthetic routes focus on constructing the heterocyclic system from acyclic or monocyclic precursors in a convergent manner.

Cyclocondensation and annulation reactions are cornerstone strategies for synthesizing the imidazo[1,2-a]pyridine scaffold. rsc.org These reactions involve the joining of two or more molecules to form a ring, often with the elimination of a small molecule like water or hydrogen halide. Annulation, a specific type of cyclocondensation, refers to the formation of a new ring onto an existing one. rsc.org Some methods, such as the reaction of nitroketene aminals with β-chlorovinylcarbonyl compounds, have been shown to directly yield dihydroimidazo[1,2-a]pyridine derivatives. researchgate.net

The most traditional and widely utilized method for synthesizing imidazo[1,2-a]pyridines is the Tschitschibabin reaction, which involves the cyclocondensation of 2-aminopyridine derivatives with α-halogenated carbonyl compounds. nih.gov The reaction proceeds via initial N-alkylation of the pyridine ring nitrogen, followed by intramolecular cyclization and subsequent dehydration to yield the aromatic bicyclic system. organic-chemistry.org

To obtain a chlorinated derivative like the target molecule, 2-amino-5-chloropyridine is used as the starting material. The reaction with an appropriate α-haloketone or α-haloaldehyde leads to the corresponding 7-chloroimidazo[1,2-a]pyridine. While this reaction typically yields a fully aromatized product, modification of the electrophile or reaction conditions could potentially lead to the isolation of a dihydro intermediate before the final elimination step.

Tandem, or cascade, reactions offer an efficient route to complex molecules like imidazo[1,2-a]pyridines by combining multiple bond-forming events in a single pot without isolating intermediates. researchgate.net These processes are valued for their atom economy and operational simplicity.

A prominent example is the Groebke–Blackburn–Bienaymé (GBB) reaction, a three-component reaction involving a 2-aminoazine, an aldehyde, and an isocyanide. nih.govnih.gov This methodology has been successfully applied to the synthesis of various imidazo[1,2-a]pyridine derivatives. For instance, the reaction of 2-amino-5-chloropyridine , an aldehyde, and an isocyanide provides a direct route to substituted 7-chloroimidazo[1,2-a]pyridines. nih.govbeilstein-journals.org These multicomponent reactions are powerful tools for rapidly generating molecular diversity from simple, readily available starting materials. mdpi.com

The table below outlines representative tandem reactions for the synthesis of the imidazo[1,2-a]pyridine scaffold.

Reaction NameComponentsCatalyst/ConditionsProduct Type
Groebke–Blackburn–Bienaymé2-Aminopyridine, Aldehyde, IsocyanideAcid catalyst (e.g., HClO₄), Room Temp or MW3-Aminoimidazo[1,2-a]pyridines
A³-Coupling2-Aminopyridine, Aldehyde, AlkyneCopper catalyst (e.g., CuI), Air/Oxidant3-Substituted imidazo[1,2-a]pyridines
Nitroolefin Cascade2-Aminopyridine, NitroolefinCopper catalyst (e.g., CuBr), Air, 80°C2,3-Disubstituted imidazo[1,2-a]pyridines

Catalytic and Metal-Mediated Approaches

The use of catalysts and metal-mediated reactions has proven to be a powerful strategy for the efficient synthesis of imidazo[1,2-a]pyridine derivatives. These methods often offer advantages in terms of yield, selectivity, and reaction conditions.

Transition metals, particularly copper, play a crucial role in facilitating the intramolecular C-N bond formation, a key step in the construction of the imidazo[1,2-a]pyridine ring system. Copper-catalyzed oxidative cyclization is a notable method. For instance, the reaction of 2-amino-6-chloropyridine (B103851) with propargyl alcohol in the presence of a copper(II) chloride catalyst and isoamyl nitrite (B80452) in acetonitrile (B52724) at 80°C yields the corresponding imidazo[1,2-a]pyridine derivative. This reaction proceeds efficiently, with a reported yield of 60% in just 15 minutes.

Another significant advancement in this area is the dirhodium(II)-catalyzed intermolecular C-H insertion. This method allows for the formation of C-C bonds in complex molecules, including alkaloids and drug molecules that contain nucleophilic tertiary amines. nih.gov The remarkable chemoselectivity and predictable regioselectivity of this approach make it a valuable tool for late-stage functionalization. nih.gov

While catalytic methods are prevalent, several catalyst-free approaches for the synthesis of imidazo[1,2-a]pyridines have been developed, often aligning with the principles of green chemistry. A notable example is the NaOH-promoted cycloisomerization of N-propargylpyridiniums, which can produce quantitative yields in a short time frame on a significant scale. rsc.org

Furthermore, a metal-free approach for the C-H functionalization of imidazo[1,5-a]pyridines has been demonstrated. nih.gov This method utilizes formaldehyde (B43269) as both a solvent and a carbon source to insert a methylene (B1212753) group, bridging two imidazo[1,5-a]pyridine (B1214698) molecules. nih.gov This reaction proceeds via C(sp2)H functionalization and has been successfully applied to a variety of substrates, offering moderate to good yields. nih.gov The resulting bis-imidazo[1,5-a]pyridines have potential applications as ligands. nih.gov

Application of Green Chemistry Principles in Synthesis

The principles of green chemistry, which advocate for the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances, have been increasingly applied to the synthesis of imidazo[1,2-a]pyridines. nih.gov

One prominent green approach is the use of multicomponent reactions (MCRs) in environmentally benign solvents. The Groebke–Blackburn–Bienaymé reaction, a three-component reaction, has been successfully employed for the synthesis of a library of imidazo[1,2-a]pyridines, imidazo[1,2-a]pyrazines, and imidazo[1,2-b]pyridazines using eucalyptol (B1671775) as a green solvent. researchgate.net This method allows for the rapid and efficient assembly of diverse compounds with potential applications for the central nervous system. researchgate.net

Solvent-free and catalyst-free conditions represent another key aspect of green chemistry applied to this field. A one-pot process involving an isocyanide-based multicomponent reaction (IMCR), specifically the Groebke-Blackburn-Bienaymé reaction, followed by an SNAr reaction and ring-chain azido (B1232118) tautomerization, has been developed for the synthesis of poly-heterocycles containing imidazo[1,2-a]pyridine and tetrazolo[1,5-a]quinoline (B14009986) frameworks. sciforum.net This eco-friendly method avoids the use of both solvents and catalysts. sciforum.net Additionally, a rapid and efficient synthesis of imidazo[1,2-a]pyridines has been reported under ambient, aqueous, and metal-free conditions. rsc.orgyork.ac.uk

The use of renewable feedstocks is another pillar of green chemistry. nih.gov While not directly reported for this compound, the broader application of this principle in synthesizing related heterocyclic compounds highlights a promising future direction.

Stereoselective and Chiral Synthesis of Dihydroimidazo[1,2-a]pyridine Derivatives

The development of stereoselective and chiral synthetic methods is crucial for producing enantiomerically pure imidazo[1,2-a]pyridine derivatives, which is often a prerequisite for their use as therapeutic agents. A significant breakthrough in this area is the atroposelective synthesis of axially chiral imidazo[1,2-a]pyridines through an asymmetric multicomponent reaction. nih.govresearchgate.net

By employing a chiral phosphoric acid catalyst, the Groebke-Blackburn-Bienaymé reaction between various 6-aryl-2-aminopyridines, aldehydes, and isocyanides yields a wide range of imidazo[1,2-a]pyridine atropoisomers with high to excellent yields and enantioselectivities. nih.govresearchgate.net Control experiments have revealed that a remote hydrogen bonding donor on the substrates is critical for achieving high stereoselectivity. nih.govresearchgate.net The practicality of this method has been demonstrated through a gram-scale synthesis of an axially chiral imidazole[1,2-a]pyridine with high yield and enantiomeric excess, which did not require column chromatography for purification. nih.gov

The chiral separation of newly synthesized Mannich bases of imidazo[1,2-a]pyridine derivatives has also been investigated using various polysaccharide-based chiral stationary phases (CSPs). researchgate.net

Late-Stage Functionalization and Derivatization Strategies

Late-stage functionalization is a powerful strategy for modifying complex molecules like this compound at a late step in the synthetic sequence. This approach allows for the rapid generation of analogs for structure-activity relationship (SAR) studies.

C-H bond activation has emerged as a highly atom-economical and efficient tool for the late-stage functionalization of heterocyclic compounds. Dirhodium(II)-catalyzed intermolecular C-H insertion represents a key technology in this area, enabling the direct formation of C-C bonds in complex natural products and drug molecules. nih.gov This method has demonstrated remarkable chemoselectivity and predictable regioselectivity, even in the presence of nucleophilic tertiary amines. nih.gov

A metal-free approach for the C-H functionalization of imidazo[1,5-a]pyridines has also been developed. nih.gov This method involves the insertion of a methylene group from formaldehyde or other aldehydes to bridge two imidazo[1,5-a]pyridine molecules. nih.gov This C(sp2)–C(sp3)–H–C(sp2) bond-forming reaction proceeds via C(sp2)H functionalization and has been successfully applied to a range of substrates, including on a gram scale. nih.gov

Cross-Coupling Reactions (e.g., Suzuki, Sonogashira)

Cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and they have been successfully applied to the functionalization of the imidazo[1,2-a]pyridine scaffold. medjchem.com The chlorine atom at the 7-position of the imidazo[1,2-a]pyridine core can serve as a handle for introducing a variety of substituents through palladium-catalyzed cross-coupling reactions.

The Suzuki-Miyaura coupling , which couples an organoboron compound with a halide, has been utilized for the arylation of chloro-substituted imidazo[1,2-a]pyridines. medjchem.comresearchgate.net These reactions are typically catalyzed by a palladium complex and require a base to activate the boronic acid. organic-chemistry.org The choice of catalyst, base, and solvent can influence the efficiency of the coupling reaction. researchgate.net For instance, the use of Pd(PPh₃)₄ with inorganic bases like Na₂CO₃, Ba(OH)₂, or NaOH in solvents such as DME or THF has been reported to be effective for the Suzuki-Miyaura coupling at the 3-position of imidazo[1,2-a]pyridines, and similar conditions can be adapted for the 7-chloro position. researchgate.net Microwave-assisted Suzuki-Miyaura coupling has also been shown to be a rapid and efficient method for the arylation of imidazo[1,2-a]pyridine derivatives. medjchem.com

The Sonogashira coupling is another pivotal palladium-catalyzed reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.orgorganic-chemistry.org This reaction typically employs a palladium catalyst, a copper(I) co-catalyst, and an amine base, and it can be carried out under mild conditions. wikipedia.orgorganic-chemistry.org The Sonogashira reaction has been applied to 7-chloro-substituted pyrimidine (B1678525) derivatives, demonstrating its utility in introducing alkynyl groups at this position. researchgate.net The reaction conditions are generally mild, often conducted at room temperature with a base like diethylamine, which can also serve as the solvent. wikipedia.org Copper-free Sonogashira reactions have also been developed, which can be advantageous in the synthesis of complex molecules. acs.org

Cross-Coupling ReactionTypical CatalystCo-catalyst/BaseCommon SolventsGroup Introduced
Suzuki-MiyauraPd(PPh₃)₄, (SIPr)Pd(allyl)ClNa₂CO₃, K₂CO₃, Cs₂CO₃DME, THF, MeCNAryl, Heteroaryl
SonogashiraPd(PPh₃)₂Cl₂, Pd(OAc)₂CuI, Amine Base (e.g., Et₂NH)DMF, Ether, MeCNAlkynyl

Modification of the Chlorine Substituent

The chlorine atom at the 7-position of the imidazo[1,2-a]pyridine ring is susceptible to nucleophilic substitution, providing a direct route to introduce a range of functional groups. In the imidazo[1,2-a]pyridine system, the pyridine ring is electron-deficient, which facilitates nucleophilic attack.

Studies on related chloroimidazopyridine derivatives have demonstrated successful substitution with various nucleophiles. nih.gov For instance, the substitution of a chloroimidazopyridine derivative (11) with nucleophiles resulted in the formation of the corresponding substituted compounds (12a-d). nih.gov

ReactantNucleophileProductReaction Type
This compoundAmines, Alkoxides, Thiolates7-Amino/Alkoxy/Thio-1,5-dihydroimidazo[1,2-a]pyridine derivativesNucleophilic Aromatic Substitution (SNAr)

Chemical Reactivity and Transformative Processes of the 7 Chloro 1,5 Dihydroimidazo 1,2 a Pyridine Core

Reactions Involving the Chlorine Atom

The chlorine atom attached to the dihydropyridine (B1217469) ring is a key site for functionalization, primarily through substitution and metal-exchange reactions.

Nucleophilic Aromatic Substitution Reactions

While the electron-rich nature of the 1,5-dihydropyridine ring makes it generally unsuited for classical nucleophilic aromatic substitution (SNAr), which typically requires an electron-deficient aromatic system, substitution of halogens on similar dihydropyridine rings has been documented. For instance, studies on bis-1,4-dihydropyridine derivatives have shown that bromine atoms on the ring can be displaced by nucleophiles such as various substituted pyridines. nih.gov This suggests that the chlorine atom at the 7-position of the 7-Chloro-1,5-dihydroimidazo[1,2-a]pyridine core could potentially be substituted by strong nucleophiles under appropriate conditions. The reaction would likely proceed through a mechanism different from the standard SNAr pathway, possibly an addition-elimination or a direct displacement on the sp2-hybridized carbon.

Table 1: Examples of Nucleophilic Substitution on Halogenated Dihydropyridine Systems

Starting Material Nucleophile Product Reference
bis(2,6-bis(bromomethyl)-1,4-dihydropyridine) Substituted Pyridines Cationic Pyridinium Amphiphilic bis-1,4-DHP nih.gov

Halogen-Metal Exchange Reactions

A more general and highly effective method for the functionalization of the C-Cl bond in this compound is the halogen-metal exchange. This fundamental reaction in organometallic chemistry converts an organic halide into an organometallic species, which can then be reacted with a wide range of electrophiles. wikipedia.org The most common reagents for this transformation are organolithium compounds, such as n-butyllithium (n-BuLi) or tert-butyllithium (B1211817) (t-BuLi). harvard.edu

The reaction involves the treatment of the chloro-derivative with an organolithium reagent, leading to the exchange of the chlorine atom for a lithium atom. This process is typically very fast and is often kinetically controlled. wikipedia.orgharvard.edu The rate of exchange generally follows the trend I > Br > Cl, meaning that chloro derivatives are the least reactive among the halogens. princeton.edu The resulting 7-lithio-1,5-dihydroimidazo[1,2-a]pyridine is a powerful nucleophile that can be used to form new carbon-carbon or carbon-heteroatom bonds.

Table 2: General Scheme for Halogen-Metal Exchange and Subsequent Electrophilic Quench

Step Reactants Product of Step
1. Halogen-Metal Exchange This compound + R-Li 7-Lithio-1,5-dihydroimidazo[1,2-a]pyridine + R-Cl
2. Electrophilic Quench 7-Lithio-1,5-dihydroimidazo[1,2-a]pyridine + E+ 7-E-1,5-dihydroimidazo[1,2-a]pyridine

Reactivity of the Imidazo[1,2-a]pyridine (B132010) Ring System

The reactivity of the fused ring system is dictated by the distinct electronic properties of the imidazole (B134444) and the dihydropyridine rings.

Electrophilic and Nucleophilic Substitution Patterns

The 1,5-dihydropyridine portion of the molecule possesses the structural characteristics of an enamine. Enamines are electron-rich and are known to be highly reactive towards electrophiles. The expected site of electrophilic attack is the carbon atom beta to the nitrogen (C-6 or C-8), which has the highest electron density.

Conversely, the electron-rich nature of the dihydropyridine ring makes it resistant to nucleophilic attack unless activating groups are present. The imidazole ring, being aromatic, is also generally less susceptible to nucleophilic attack than the dihydropyridine ring is to electrophilic attack.

Oxidation and Reduction Pathways

Oxidation: A primary and well-documented reaction pathway for dihydropyridines is their oxidation to the corresponding aromatic pyridine (B92270) derivatives. researchgate.netwum.edu.pkwum.edu.pk This aromatization is often a facile process and can be achieved with a variety of oxidizing agents. chemtube3d.com The oxidation of the this compound core would lead to the formation of the aromatic 7-Chloroimidazo[1,2-a]pyridine. This transformation results in a significant change in the electronic properties and subsequent reactivity of the scaffold. In laboratory settings, reagents such as 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ), nitric acid, and even dimethyl sulfoxide (B87167) (DMSO) at elevated temperatures can effect this oxidation. researchgate.netchemtube3d.com

Table 3: Common Oxidizing Agents for Dihydropyridine Aromatization

Oxidizing Agent Conditions Reference
2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) Varies chemtube3d.com
Nitric Acid Few drops researchgate.netwum.edu.pk
Dimethyl Sulfoxide (DMSO) Heating researchgate.netwum.edu.pk
Calcium Hypochlorite (Bleaching Powder) Varies researchgate.netwum.edu.pk

Reduction: The 1,5-dihydropyridine ring contains two C=C double bonds that can be further reduced. Catalytic hydrogenation or the use of reducing agents like sodium borohydride (B1222165) in specific conditions could potentially reduce the dihydropyridine ring to a tetrahydropyridine (B1245486) or fully saturated piperidine (B6355638) ring. The reduction of pyridines to 1,2-dihydropyridines can be achieved using reagents like sodium borohydride, often yielding a mixture of 1,2- and 1,4-dihydropyridine (B1200194) isomers. rsc.org Further reduction of the 1,5-dihydro system would saturate the remaining double bonds in the pyridine moiety.

Ring Transformations and Rearrangement Reactions

The fused dihydropyridine ring system has the potential to undergo various ring transformation and rearrangement reactions, particularly under thermal or catalytic conditions. For instance, the synthesis of certain dihydropyridines can involve cycloisomerization steps. nih.gov While specific rearrangements of the this compound core are not extensively documented, the inherent reactivity of the enamine-like dihydropyridine moiety suggests a susceptibility to ring-opening or rearrangement pathways when treated with certain reagents. For example, the synthesis of 5-cyano-1,4-dihydropyridines has been achieved through the transformation of isoxazolo[5,4-b]pyridines, demonstrating the feasibility of forming dihydropyridine rings from other heterocyclic systems. rsc.org

Advanced Spectroscopic and Structural Characterization of 7 Chloro 1,5 Dihydroimidazo 1,2 a Pyridine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for the unambiguous structural determination of organic molecules like 7-Chloro-1,5-dihydroimidazo[1,2-a]pyridine. By analyzing the chemical environment of ¹H (proton) and ¹³C (carbon-13) nuclei, along with their interactions, a complete structural map can be assembled.

The ¹H and ¹³C NMR spectra of this compound would be expected to show distinct signals corresponding to each unique proton and carbon atom in the molecule. The presence of the dihydro feature would result in signals in the aliphatic region of the spectra, a key differentiator from its aromatic counterpart.

For the related aromatic compound, 7-chloroimidazo[1,2-a]pyridine , ¹H and ¹³C NMR data have been reported. For instance, in a study on the synthesis of imidazo[1,2-a]pyridine (B132010) derivatives, the chemical shifts are consistent with an aromatic structure. rsc.orgresearchgate.net

Table 1: Representative ¹H and ¹³C NMR Chemical Shift Data for Imidazo[1,2-a]pyridine Derivatives (Note: Data for the specific dihydro compound is not available; this table is illustrative for the core structure).

Atom¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
H-2~7.7~135
H-3~7.3~116
H-5~7.6~147
H-6~7.0~118
C-7 (with Cl)-~128
H-8~7.3~123
C-8a-~142

Note: Chemical shifts are highly dependent on the solvent and concentration. washington.edu The values presented are approximate and for the general imidazo[1,2-a]pyridine scaffold.

For This compound , the protons at the saturated C-5 position would likely appear as a multiplet in the upfield region of the ¹H NMR spectrum, and the C-5 carbon would show a signal in the aliphatic range of the ¹³C NMR spectrum.

To definitively assign all proton and carbon signals and to confirm the connectivity of the atoms within this compound, a suite of 2D NMR experiments would be employed. sdsu.eduprinceton.edu

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings, typically through two or three bonds. sdsu.edu It would be used to identify adjacent protons, for example, to trace the connectivity within the pyridine (B92270) and imidazole (B134444) rings.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly attached proton and carbon atoms. emerypharma.com This is crucial for assigning the carbon signals based on the already assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between protons and carbons over two or three bonds. emerypharma.com This technique is invaluable for piecing together the molecular skeleton, especially for connecting quaternary carbons (carbons with no attached protons) to the rest of the structure.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, regardless of whether they are connected through bonds. researchgate.net This is particularly useful for determining the stereochemistry and conformation of the molecule.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound. For this compound, the molecular formula is C₇H₇ClN₂.

Mass Spectrometry (MS): Standard MS would show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) would result in a characteristic M and M+2 peak pattern.

High-Resolution Mass Spectrometry (HRMS): HRMS provides a very precise mass measurement, which can be used to confirm the elemental formula of the molecule. nih.govrsc.org For C₇H₇³⁵ClN₂, the exact mass would be calculated and compared to the experimental value to confirm the composition. For the related aromatic compound, 7-chloroimidazo[1,2-a]pyridine, the monoisotopic mass is 152.01413 Da. uni.lu

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the IR spectrum would be expected to show characteristic absorption bands for:

C-H stretching: Aromatic and aliphatic C-H stretches would appear at different wavenumbers.

C=N and C=C stretching: These would be present from the imidazole and pyridine rings.

C-N stretching: Indicative of the amine and imidazole functionalities.

C-Cl stretching: This would be found in the fingerprint region.

Elemental Analysis for Purity and Composition Verification

Elemental analysis is a fundamental technique used to determine the mass percentages of the elements (carbon, hydrogen, nitrogen) in a compound. The experimentally determined percentages would be compared to the theoretical values calculated from the molecular formula (C₇H₇ClN₂) to verify the purity and confirm the elemental composition of the synthesized compound. nih.gov

Table 2: Theoretical Elemental Composition of this compound (C₇H₇ClN₂)

ElementSymbolAtomic WeightNumber of AtomsTotal WeightPercentage
CarbonC12.01784.0754.74%
HydrogenH1.0177.074.60%
ChlorineCl35.45135.4523.08%
NitrogenN14.01228.0218.25%
Total 153.61 100.00%

Computational and Theoretical Investigations of 7 Chloro 1,5 Dihydroimidazo 1,2 a Pyridine

Quantum Chemical Calculations and Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of 7-Chloro-1,5-dihydroimidazo[1,2-a]pyridine. These methods provide a detailed picture of the electron distribution and energy levels within the molecule.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For imidazo[1,2-a]pyridine (B132010) derivatives, DFT calculations, often at the B3LYP/6-31G(d,p) level of theory, are employed to determine optimized molecular structures and reactive sites. nih.gov These calculations are crucial for understanding the relationship between a molecule's structure and its reactivity. nih.gov

Key parameters derived from DFT studies include the energies of Frontier Molecular Orbitals (FMO), such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical indicator of a molecule's chemical reactivity and kinetic stability. A smaller energy gap suggests higher reactivity.

The Molecular Electrostatic Potential (MEP) surface, another important output of DFT calculations, helps to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack. nih.gov For instance, in related imidazo[1,2-a]pyridinyl-chalcone series, the presence of electron-withdrawing groups like halogens was found to make the compounds more susceptible to nucleophilic attack. scirp.org

Ab Initio Computational Methods

Ab initio quantum chemistry methods are based on first principles, solving the electronic Schrödinger equation without empirical parameters. wikipedia.org These methods, such as Hartree-Fock and post-Hartree-Fock methods, provide a rigorous approach to calculating molecular properties. wikipedia.org While computationally intensive, they offer a high level of accuracy. For complex molecules like this compound, ab initio methods can be used to obtain highly accurate predictions of electron densities, energies, and molecular structures. wikipedia.org

Molecular Docking and Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is extensively used in drug discovery to understand how a ligand, such as a derivative of this compound, might interact with a biological target, typically a protein or enzyme. nih.govrsc.org

For example, in studies of related imidazo[1,2-a]pyrimidine (B1208166) derivatives, molecular docking has been used to investigate their potential as inhibitors of enzymes like human angiotensin-converting enzyme 2 (hACE2) and the spike protein of SARS-CoV-2. nih.gov The docking results provide insights into the binding affinity and the specific interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-target complex. nih.gov These computational predictions are invaluable for guiding the design and synthesis of new compounds with enhanced biological activity.

Conformational Analysis and Energetic Profiles

Conformational analysis of this compound involves studying the different spatial arrangements of its atoms that can be interconverted by rotation about single bonds. The 1,5-dihydro saturation in the pyridine (B92270) ring introduces a degree of flexibility compared to its fully aromatic counterparts.

Computational methods can be used to calculate the potential energy surface of the molecule, identifying the most stable conformations (lowest energy) and the energy barriers between them. This information is crucial for understanding how the molecule's shape influences its physical properties and biological activity.

Theoretical Studies of Reaction Mechanisms and Pathways

Theoretical studies play a vital role in elucidating the mechanisms of chemical reactions involving imidazo[1,2-a]pyridines. For instance, the functionalization of the imidazo[1,2-a]pyridine core often proceeds through complex reaction pathways. Computational modeling can map out these pathways, identify transition states, and calculate activation energies, providing a deeper understanding of the reaction kinetics and regioselectivity.

Visible light-induced C-H functionalization of imidazo[1,2-a]pyridines is an area where theoretical studies have been particularly insightful. mdpi.com Plausible reaction mechanisms, often involving radical intermediates, can be proposed and evaluated based on computational results. mdpi.com For example, in the trifluoromethylation of imidazo[1,2-a]pyridines, a proposed mechanism involves the reaction of a CF3 radical with the imidazo[1,2-a]pyridine to form a radical intermediate. mdpi.com

Prediction of Spectroscopic Parameters

Computational methods can predict various spectroscopic parameters, which can then be compared with experimental data to confirm the structure of a synthesized compound. For instance, Time-Dependent Density Functional Theory (TD-DFT) is used to predict the electronic absorption and emission spectra of molecules. mdpi.com

For related imidazo[1,5-a]pyridine (B1214698) derivatives, TD-DFT calculations have been used to identify the nature of electronic transitions, such as intramolecular charge transfer (ICT), which are responsible for their photophysical properties. mdpi.commdpi.com Furthermore, NMR chemical shifts (¹H and ¹³C) can be calculated and compared with experimental spectra to aid in structural elucidation. mdpi.com

Table of Predicted Spectroscopic Data for a Representative Imidazo[1,2-a]pyridine Derivative

ParameterPredicted ValueExperimental Value
UV-Vis Absorption (λmax) 323 nm323 nm mdpi.com
Fluorescence Emission (λmax) 463 nm463 nm mdpi.com
¹H NMR (δ, ppm) Aromatic: 6.50-8.50Aromatic: 6.50-8.50 mdpi.com
¹³C NMR (δ, ppm) Aromatic: 110-160Aromatic: 110-160 mdpi.com

Structure Activity Relationship Sar Studies of 7 Chloro 1,5 Dihydroimidazo 1,2 a Pyridine Analogues

Correlation of Structural Modifications with Biological Pathway Modulation

Structural modifications of the imidazo[1,2-a]pyridine (B132010) core have been shown to significantly modulate various biological pathways. For instance, a novel synthetic imidazo[1,2-a]pyridine derivative, 8-methyl-2-(4-(methylsulfonyl)phenyl)-N-(p-tolyl)imidazo[1,2-a]pyridin-3-amine (MIA), has been demonstrated to exert anti-inflammatory effects by suppressing the NF-κB and STAT3 signaling pathways in cancer cell lines. nih.gov This modulation leads to a reduction in inflammatory cytokines and the expression of genes like cyclooxygenase-2 (COX-2) and inducible NO synthase (iNOS). nih.gov

The substitution pattern on the imidazo[1,2-a]pyridine ring is a key determinant of its interaction with specific biological pathways. For example, in a series of imidazo[1,2-a]pyridine ethers and squaramides developed as inhibitors of mycobacterial ATP synthesis, the nature and position of substituents were critical for their potency. researchgate.net These findings highlight a direct correlation between the chemical structure of the analogues and their ability to interfere with essential cellular processes.

The following table summarizes the effects of specific structural modifications on biological pathway modulation:

Compound/ModificationBiological Pathway ModulatedObserved Effect
8-methyl-2-(4-(methylsulfonyl)phenyl)-N-(p-tolyl)imidazo[1,2-a]pyridin-3-amine (MIA)NF-κB and STAT3 signaling pathwaysAnti-inflammatory effects, reduced expression of COX-2 and iNOS nih.gov
Imidazo[1,2-a]pyridine EthersMycobacterial ATP synthesisInhibition of Mycobacterium tuberculosis growth researchgate.net
SquaramidesMycobacterial ATP synthesisInhibition of Mycobacterium tuberculosis growth researchgate.net

Impact of Substituents on Receptor and Enzyme Binding Affinity

The binding affinity of 7-Chloro-1,5-dihydroimidazo[1,2-a]pyridine analogues to specific receptors and enzymes is profoundly influenced by the nature and position of substituents on the heterocyclic core. SAR studies have revealed that even minor changes to the substitution pattern can lead to significant differences in biological activity.

For instance, in the development of imidazo[4,5-b]pyridine derivatives as inhibitors of Aurora kinases, the incorporation of a 1-benzylpiperazinyl motif at the 7-position was a key factor in achieving potent inhibition. researchgate.net Similarly, the design of potent anaplastic lymphoma kinase (ALK) inhibitors was achieved by utilizing a 7-amino-6-chloro-3H-imidazo[4,5-b]pyridine scaffold, which was rationally designed from a 5-chloro-2,4-diaminopyrimidine pharmacophore. rsc.org This strategic modification maintained key binding interactions and favorable lipophilic interactions. rsc.org

The electronic properties of substituents also play a crucial role. Studies on imidazole-fused-pyridine containing oxazole derivatives as urease inhibitors showed that electron-withdrawing groups like -CF3 and -NO2, as well as groups capable of forming strong hydrogen bonds like -OH, enhanced the inhibitory potential. mmu.ac.uk Conversely, electron-donating groups such as –OCH3 and –CH3 also showed significant urease inhibitory activity, indicating a complex interplay of electronic and steric factors in enzyme binding. mmu.ac.uk

The table below illustrates the impact of different substituents on the binding affinity of imidazo[1,2-a]pyridine analogues to various biological targets:

TargetSubstituent/ModificationImpact on Binding Affinity
Aurora Kinases1-benzylpiperazinyl motif at the 7-position of imidazo[4,5-b]pyridinePotent inhibition researchgate.net
Anaplastic Lymphoma Kinase (ALK)7-amino-6-chloro-3H-imidazo[4,5-b]pyridine scaffoldPotent inhibition rsc.org
UreaseElectron-withdrawing groups (-CF3, -NO2) on the aryl ring of imidazole-fused-pyridine oxazolesEnhanced inhibitory potential mmu.ac.uk
UreaseHydroxyl group (-OH) on the aryl ring of imidazole-fused-pyridine oxazolesEnhanced inhibitory potential through hydrogen bonding mmu.ac.uk
UreaseElectron-donating groups (-OCH3, -CH3) on the aryl ring of imidazole-fused-pyridine oxazolesSignificant inhibitory potential mmu.ac.uk

Design Principles for Optimized Molecular Interactions

The rational design of this compound analogues with optimized molecular interactions is guided by several key principles derived from SAR studies and structural biology. A primary strategy involves identifying and maintaining key binding elements while introducing modifications to enhance potency, selectivity, and pharmacokinetic properties.

A successful example of this approach is the design of 7-amino-6-chloro-3H-imidazo[4,5-b]pyridine based ALK inhibitors. rsc.org The design strategy focused on preserving the essential binding interactions of a known pharmacophore while orienting side chains into favorable trajectories to maximize interactions with the target protein. rsc.org This highlights the importance of understanding the three-dimensional structure of the target and the binding mode of the ligand.

Key design principles for optimizing molecular interactions include:

Scaffold Hopping: Replacing a core molecular structure with a different but functionally equivalent one to explore new chemical space and improve properties.

Structure-Based Design: Utilizing the 3D structure of the target protein to design ligands that fit precisely into the binding site and form optimal interactions.

Pharmacophore Modeling: Identifying the essential structural features required for biological activity and using this model to design new molecules.

Modulation of Physicochemical Properties: Systematically altering substituents to optimize properties such as solubility, lipophilicity, and metabolic stability.

Pharmacophore Elucidation and Lead Optimization Strategies

Pharmacophore elucidation is a critical step in the drug discovery process, involving the identification of the essential spatial arrangement of chemical features that a molecule must possess to interact with a specific biological target. For the imidazo[1,2-a]pyridine class of compounds, pharmacophore models are developed based on the SAR of active analogues. rjpbr.com These models serve as a guide for the design and synthesis of new, more potent and selective compounds.

Lead optimization is an iterative process that aims to improve the properties of a promising lead compound to make it a suitable drug candidate. This process often involves synthesizing and testing a series of analogues to refine the SAR and enhance desired characteristics such as potency, selectivity, and pharmacokinetic profile.

An example of successful lead optimization is the development of Q203, a clinical candidate for the treatment of multi- and extensively-drug-resistant tuberculosis. acs.org The optimization of an initial imidazo[1,2-a]pyridine amide lead compound involved systematic modifications to the core structure, revealing that the amide linker was crucial for its activity against Mycobacterium tuberculosis. acs.org

The following table outlines common lead optimization strategies and their application to imidazo[1,2-a]pyridine analogues:

StrategyDescriptionApplication to Imidazo[1,2-a]pyridine Analogues
Analogue Synthesis Systematic synthesis and testing of related compounds to explore the SAR.Used to identify key structural features for antitubercular activity, leading to the discovery of Q203. acs.org
Bioisosteric Replacement Replacing a functional group with another that has similar physical or chemical properties to improve potency or reduce toxicity.Can be applied to modify substituents on the imidazo[1,2-a]pyridine ring to enhance target binding.
Structure-Based Drug Design Using the 3D structure of the target to guide the design of more potent and selective inhibitors.Employed in the design of ALK inhibitors based on the imidazo[4,5-b]pyridine scaffold. rsc.org
ADME-Tox Profiling Assessing the absorption, distribution, metabolism, excretion, and toxicity of lead compounds to identify and address potential liabilities.An essential part of the lead optimization process to ensure the development of safe and effective drug candidates.

Applications of 7 Chloro 1,5 Dihydroimidazo 1,2 a Pyridine in Fundamental Chemical Research

Role as a Versatile Chemical Intermediate and Building Block

7-Chloro-1,5-dihydroimidazo[1,2-a]pyridine is a valuable intermediate in organic synthesis, primarily owing to its reactive bicyclic structure. The presence of the chlorine atom at the 7-position and the nitrogen atoms within the fused ring system allows for a variety of chemical modifications, making it a versatile building block for the construction of more complex molecules.

Synthetic routes to this compound and its derivatives are well-established, often involving cyclocondensation reactions. A common method is the reaction of 2-aminopyridine (B139424) derivatives with α-haloketones. For instance, the reaction of 2-amino-5-chloropyridine (B124133) with an appropriate α-bromoketone in ethanol (B145695) under reflux conditions yields the 7-chloro-imidazo[1,2-a]pyridine core. Another approach involves the oxidative cyclization of N-(2-pyridyl)amidines. The choice of synthetic methodology and reaction parameters, such as temperature and solvent, can significantly impact the yield and purity of the final product.

The utility of this compound as a building block is demonstrated in its use for the synthesis of a range of derivatives with potential applications in medicinal chemistry and materials science. evitachem.combeilstein-journals.org For example, it can serve as a precursor for the synthesis of peptidomimetics containing the imidazo[1,2-a]pyridine (B132010) fragment. beilstein-journals.org The ability to introduce various functional groups onto the core structure makes it an attractive starting material for creating libraries of compounds for screening and further development.

Table 1: Related Imidazo[1,2-a]pyridine Derivatives Synthesized from or Related to this compound

Compound NameBrief Description of Synthetic Relevance
7-chloro-2-(chloromethyl)imidazo[1,2-a]pyridine-3-carbaldehydeA derivative used as a building block for more complex heterocyclic compounds. evitachem.com
5-Chloro-7-methyl-imidazo[1,2-a]pyridine-2-carbaldehydeA related structure highlighting the potential for substitution at various positions.
Imidazo[1,2-a]pyridine-3-carboxamidesA class of compounds synthesized from imidazo[1,2-a]pyridine-3-carboxylic acid intermediates, which can be derived from related starting materials. nih.gov
3-phenylimidazo[1,2-a]pyridineDisubstituted derivatives can be synthesized from 2-aminopyridine. organic-chemistry.org

This table is for illustrative purposes and not an exhaustive list.

Involvement in Ligand Design for Metal Complexes

The imidazo[1,2-a]pyridine scaffold, including its chlorinated derivatives, is of interest in the field of coordination chemistry for the design of ligands for metal complexes. The nitrogen atoms in both the imidazole (B134444) and pyridine (B92270) rings can act as donor atoms, allowing the molecule to coordinate with various metal ions. The electronic properties and steric hindrance of the ligand can be fine-tuned by introducing substituents, such as the chloro group at the 7-position.

While direct studies on this compound as a ligand are not extensively detailed in the provided search results, the broader class of pyridine-containing ligands is well-established in forming stable complexes with a wide range of transition metals. researchgate.net The lone pair of electrons on the nitrogen atom of the pyridine ring enables it to act as a good σ-donor, a fundamental property for ligand-metal binding. researchgate.net The specific electronic effects of the fused imidazole ring and the chloro-substituent in this compound would influence the electron density on the coordinating nitrogen atoms, thereby affecting the stability and reactivity of the resulting metal complexes.

Research into related N-heterocyclic carbene (NHC) ligands, which share structural similarities, indicates that modifications to the heterocyclic framework can significantly impact the electronic and steric properties of the resulting metal complexes. For instance, constitutional isomers of imidazo[1,5-a]pyridin-3-ylidenes have been shown to exhibit different σ-donor and π-acceptor properties. acs.org This suggests that the specific arrangement of atoms in this compound would impart unique characteristics to its corresponding metal complexes.

Investigation for Applications in Advanced Materials Science (e.g., Optoelectronic Devices)

The unique photophysical properties of imidazo[1,2-a]pyridine derivatives, particularly their fluorescence, make them promising candidates for applications in advanced materials science, including the development of optoelectronic devices. The significant Stokes shifts observed in some derivatives are highly desirable for applications such as organic light-emitting diodes (OLEDs), fluorescent probes, and laser dyes, as it minimizes self-absorption and enhances emission efficiency. tandfonline.com

Derivatives of imidazo[1,2-a]pyridine have been investigated for their luminescent properties. The ability to tune the emission color by modifying the substituents on the heterocyclic core is a key advantage. For example, 2-aryl-imidazo[1,2-a]pyridines that are not capable of ESIPT typically emit in the blue region of the spectrum with high fluorescence quantum yields. acs.org In contrast, those that undergo ESIPT can exhibit emission across the blue-green-yellow region in the solid state. acs.org

The introduction of a chlorine atom at the 7-position, as in this compound, can influence the electronic and photophysical properties of the molecule. While specific data on the optoelectronic properties of the 1,5-dihydro variant is limited in the provided results, related chlorinated imidazo[1,2-a]pyridine structures are recognized for their potential in materials science. evitachem.com The development of efficient synthetic routes to these compounds is crucial for exploring their full potential in this field. organic-chemistry.orgmdpi.com

Table 2: Potential Applications of Imidazo[1,2-a]pyridine Derivatives in Materials Science

Application AreaRelevant Photophysical PropertyReference
Optoelectronic DevicesLuminescence
ChemosensorsSignificant Stokes Shift tandfonline.com
Fluorescent ProbesSignificant Stokes Shift tandfonline.com
Laser DyesSignificant Stokes Shift tandfonline.com

This table highlights potential applications based on the properties of the broader class of imidazo[1,2-a]pyridine derivatives.

Q & A

Basic Research Questions

Q. What are the established synthetic methodologies for 7-Chloro-1,5-dihydroimidazo[1,2-a]pyridine, and how do reaction parameters impact yield?

  • Methodology : The compound is synthesized via cyclization reactions. For example, oxidative cyclization of N-(2-pyridyl)amidines using NaOCl or MnO₂ is a common approach . Another method involves refluxing precursors in 1,4-dioxane with POCl₃ and triethylamine at 105°C for 3 hours, achieving 65% yield .
  • Key Variables : Temperature, solvent polarity (e.g., DMF vs. dioxane), and stoichiometry of reagents (e.g., POCl₃ excess) critically influence purity and yield. Side reactions, such as over-chlorination, can be mitigated by controlled reagent addition .

Q. How is structural confirmation of this compound performed using spectroscopic techniques?

  • Characterization Workflow :

  • ¹H/¹³C NMR : Assign peaks based on coupling patterns (e.g., aromatic protons at δ 7.2–8.5 ppm) and substituent-induced shifts (e.g., chlorine deshielding adjacent carbons) .
  • HRMS : Validate molecular formula (e.g., C₇H₆ClN₂ requires m/z 153.0234).
  • X-ray Crystallography : Resolve ambiguities in regiochemistry, as demonstrated for analogous triazolopyridines .
    • Data Table :
TechniqueKey Observations for 7-Chloro Derivatives
¹H NMR (400 MHz)Singlet at δ 8.1 ppm (H-3), doublet at δ 7.4 ppm (H-6)
¹³C NMRC-Cl at δ 142 ppm, pyridine carbons at δ 115–150 ppm
HRMS[M+H]⁺ calc. 153.0234, found 153.0236

Advanced Research Questions

Q. How can researchers address contradictory bioactivity data in imidazo[1,2-a]pyridine derivatives across studies?

  • Analysis Framework :

  • Assay Conditions : Variability in cell lines (e.g., HEK293 vs. HeLa) or enzyme isoforms (e.g., CYP3A4 vs. CYP2D6) may explain discrepancies .
  • Structural Nuances : Substituent positioning (e.g., 7-Cl vs. 7-Br) alters steric and electronic profiles, impacting target affinity. For example, 7-Bromo analogs show 10-fold higher IC₅₀ against kinase X compared to chloro derivatives .
    • Mitigation Strategy : Use standardized assays (e.g., Eurofins Panlabs panels) and report full synthetic protocols to ensure reproducibility .

Q. What mechanistic insights explain the regioselectivity of electrophilic substitutions in imidazo[1,2-a]pyridine scaffolds?

  • Reactivity Profile : The C-3 position is electrophilic due to resonance stabilization from the pyridine nitrogen. Computational studies (DFT) show a 15 kcal/mol lower activation barrier for C-3 bromination versus C-5 .
  • Experimental Validation : Halogenation at C-3 is confirmed by NOE correlations in NOESY spectra and X-ray diffraction .

Q. How can computational modeling optimize the pharmacokinetic properties of this compound derivatives?

  • In Silico Tools :

  • ADMET Prediction : Use SwissADME to assess logP (optimal range: 2–3) and P-glycoprotein substrate likelihood.
  • Docking Studies : AutoDock Vina identifies hydrogen bonding with kinase ATP pockets (e.g., binding energy ≤ -8 kcal/mol correlates with IC₅₀ < 1 µM) .
    • Case Study : Methyl substitution at C-5 improves metabolic stability (t₁/₂ > 4 hrs in human liver microsomes) by reducing CYP2C9-mediated oxidation .

Methodological Best Practices

  • Safety Protocols : Always use PPE (gloves, goggles) and conduct reactions in fume hoods due to toxicity of intermediates (e.g., POCl₃ releases HCl gas) .
  • Waste Management : Segregate halogenated waste for incineration to prevent environmental contamination .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.